

Experimental Determination of Martensite Start Temperature

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Compound of Interest

Compound Name: Martensite

Cat. No.: B1171850

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The experimental measurement of M_s is essential for validating predictive models and for quality control in steel production. The most common methods include dilatometry, thermal analysis, metallography, and hardness testing.^[2]

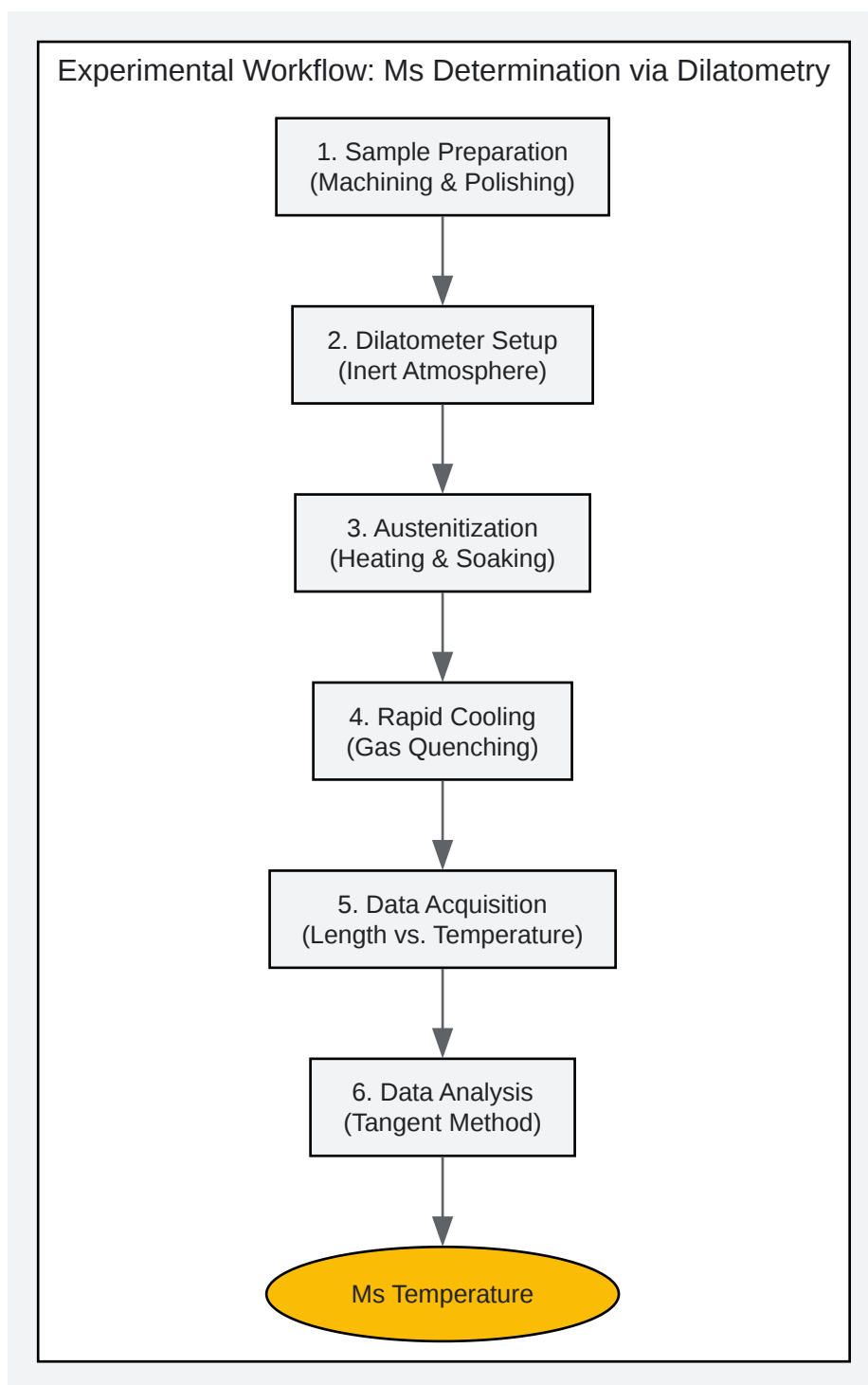
Detailed Protocol: Dilatometry

Dilatometry is a widely used technique for determining phase transformation temperatures by measuring the dimensional changes of a material as a function of temperature. The formation of **martensite** from austenite results in a volume expansion, which can be detected as a distinct change in the length of the specimen.

Methodology:

- Sample Preparation:** A small, cylindrical or rectangular sample of the steel is precisely machined. The surface is polished to remove any decarburized layer.
- Apparatus Setup:** The sample is placed in a dilatometer, typically a push-rod type, where it is heated by an induction coil or a resistance furnace in a controlled atmosphere (e.g., vacuum or inert gas like argon) to prevent oxidation.
- Austenitization:** The sample is heated to a specific austenitizing temperature (above the A_{c3} temperature) and held for a predetermined time to ensure a fully austenitic and homogeneous microstructure.

- **Controlled Cooling:** The sample is then cooled at a rapid and constant rate, sufficient to prevent the formation of ferrite or pearlite.^[4] This is often achieved by quenching with an inert gas jet.
- **Data Acquisition:** During cooling, the change in the sample's length is continuously measured by a sensor (like an LVDT) and plotted against temperature.
- **Ms Determination:** The Ms temperature is identified as the temperature at which the cooling curve deviates from linearity, indicating the onset of the volume expansion associated with **martensite** formation. This is often determined using the tangent method on the length vs. temperature plot.

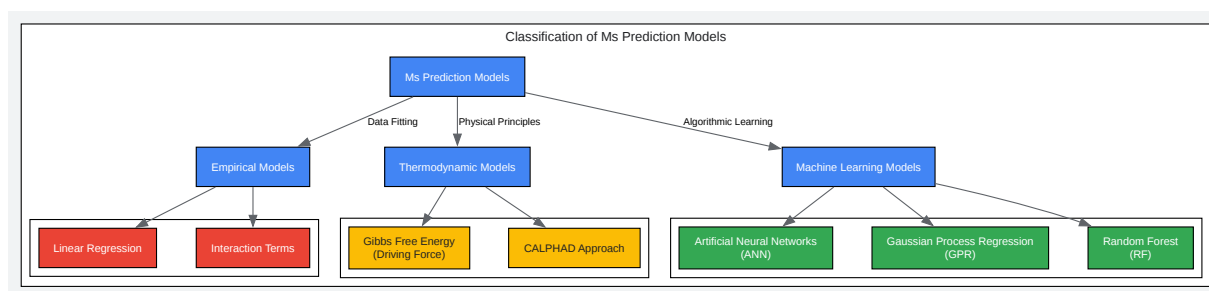


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Caption: Workflow for determining Ms temperature using dilatometry.

Ms Prediction Models

A multitude of models have been developed to predict the Ms temperature based on factors like chemical composition and austenite grain size.[5] These models can be broadly categorized into three types: Empirical, Thermodynamic, and Machine Learning.



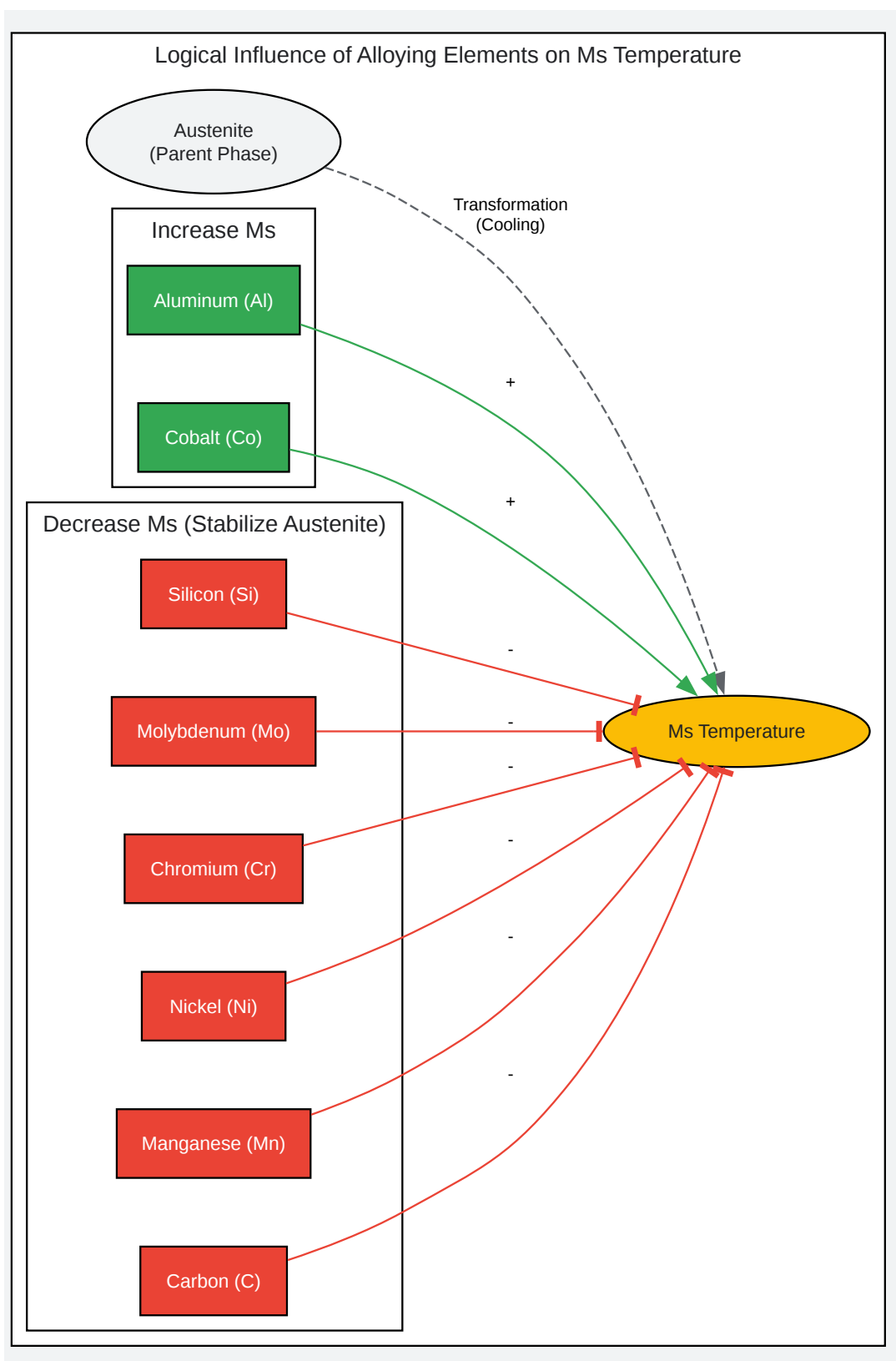
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Caption: Classification of **Martensite** start temperature prediction models.

Empirical Models

Empirical models are the most traditional approach, relying on multilinear regression analysis of experimental data to establish a relationship between the Ms temperature and the weight percentages (wt%) of alloying elements.[6] These equations are simple to implement but are generally only accurate within the compositional ranges of the data from which they were derived.[1]

Most alloying elements, particularly the interstitial solutes carbon and nitrogen, lower the Ms temperature.[7] Manganese and nickel are also powerful Ms depressants.[8] Conversely, elements like cobalt and aluminum have been observed to raise the Ms temperature.[7][9]



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Caption: General effect of common alloying elements on Ms temperature.

Table 1: Selected Empirical Equations for Ms Temperature Prediction (°C)

The following table summarizes several well-known linear regression formulas for calculating Ms, where the chemical symbols represent the weight percentage (wt%) of the element.

Formula Name / Reference	Equation
Andrews (1965)[10]	$Ms = 539 - 423(C) - 30.4(Mn) - 12.1(Cr) - 17.7(Ni) - 7.5(Mo)$
Grange & Stewart (1946)[11]	$Ms = 550 - 350(C) - 40(Mn) - 20(Cr) - 10(Ni) - 10(Mo) - 35(V) - 20(Cu)$
Kung & Rayment (1982)[10][11]	$Ms = 551 - 462(C) - 33(Mn) - 15(Cr) - 20(Ni) - 11(Mo) - 8(W) - 11(Si) - 1(Co)$
Capdevila et al. (2002)[3]	$Ms = 539 - 423(C) - 30.4(Mn) - 12.1(Cr) - 17.7(Ni) - 7.5(Mo) + 10.1(Co) - 7.5(Si)$
Lee & Lee (2021)[3]	$Ms = 521 - 453(C) + 21(Si) - 34(Mn) - 16(Ni) - 12(Cr) - 2(Mo) + 12(Co) - 18(Cu) + 361(CSi) - 64(CMn) - 11(CCr) - 34(CMo)$

Thermodynamic Models

Thermodynamic models provide a more physically grounded approach to Ms prediction.[1] They are based on the principle that the martensitic transformation can only occur when there is a sufficient negative change in Gibbs free energy (ΔG) to overcome the non-chemical energy barriers associated with the transformation (e.g., strain and interfacial energy).[4]

The Ms temperature is therefore defined as the temperature at which the chemical driving force for the transformation from austenite (γ) to **martensite** (α') reaches a critical value ($\Delta G_\gamma \rightarrow \alpha'$). [5] These models often use the CALPHAD (CALculation of PHase Diagrams) methodology and thermodynamic databases to calculate the free energy of the phases as a function of composition and temperature.[4] A key advantage is their potential to extrapolate more reliably to new alloy systems compared to empirical models.[6][12]

Machine Learning (ML) and Artificial Intelligence (AI) Models

With the growth of computational power and materials databases, machine learning has emerged as a powerful tool for predicting Ms.[13][14] Algorithms such as Artificial Neural Networks (ANN), Random Forests (RF), and Gaussian Process Regression (GPR) are trained on large datasets of steel compositions and their experimentally measured Ms values.[15][16][17][18]

These models can capture complex, non-linear relationships between alloying elements and the Ms temperature that are often missed by linear empirical equations.[15] For instance, ML models can account for the interaction effects between different alloying elements.[10] Studies have shown that ML models, particularly ANNs, can achieve higher prediction accuracy than conventional methods.[17][19] The performance of these models is enhanced by incorporating features beyond just elemental composition, such as atomic radii and electronegativity.[2][20]

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